5-Hydroxy-7-acetoxy-8-methoxyflavone
Overview
Description
5-Hydroxy-7-acetoxy-8-methoxyflavone belongs to the flavonoid family, a group of polyphenolic compounds with various biological activities. Flavonoids are known for their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The specific compound of interest, 5-Hydroxy-7-acetoxy-8-methoxyflavone, has been studied for its unique chemical structure and properties.
Synthesis Analysis
The synthesis of related flavonoids has been extensively studied. A method involves the conversion of tetramethoxy- and trimethoxyflavones into trihydroxy-4′,7-dimethoxyflavones and other derivatives through selective alkylation and dealkylation processes (Tominaga & Horie, 1993). Additionally, the synthesis of 3,5,7-trihydroxy-8-methoxyflavone and related compounds has been achieved using oxidative demethylation (Krishnamurti, Seshadri, & Shankaran, 1966).
Molecular Structure Analysis
The molecular structure of flavonoids, including those similar to 5-Hydroxy-7-acetoxy-8-methoxyflavone, has been determined using techniques such as X-ray diffraction. For example, the structure of 5-methyl-7-methoxy-isoflavone was elucidated, showing coplanar ring structures and specific dihedral angles, which are typical features of flavonoids (Hu, Qian, & Rao, 2004).
Chemical Reactions and Properties
Flavonoids undergo various chemical reactions, including selective O-alkylation and dealkylation, which are crucial in synthesizing specific derivatives. These reactions are influenced by factors such as the presence of methoxy groups and the use of reagents like anhydrous aluminum chloride or bromide (Horie, Kourai, & Fujita, 1983).
Scientific Research Applications
Chemopreventive Effects and Molecular Mechanisms
Hydroxylated polymethoxyflavones (PMFs), including derivatives like 5-Hydroxy-7-acetoxy-8-methoxyflavone, have garnered significant attention due to their broad range of biological properties. Research indicates that these compounds exhibit chemopreventive effects such as anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotection. They regulate cellular functions like cell death, proliferation, differentiation, repair, and metabolism by modulating signaling cascades, gene transcription, protein function, and enzyme activity. The precise mechanisms of action depend on the compound's structure, including the number and position of hydroxyl groups. Despite the need for more research on the efficacy and bioavailability of hydroxylated PMFs, their potential in improving human health is significant (Lai et al., 2015).
Bioactivities and Molecular Mechanisms in Disease Prevention
Studies on Citrus polymethoxyflavones (PMFs) and hydroxylated PMFs, akin to 5-Hydroxy-7-acetoxy-8-methoxyflavone, demonstrate potent bioactivities in regulating cytoactivity and organ function by modulating signaling pathways, gene transcription, and protein activity. These compounds exhibit a variety of pharmacological activities, such as regulation of metabolic disorder, anti-inflammation, neuro-protection, anti-cancer, anti-microbial, and more. Although further research is needed to fully understand their effects and safety, the potential of Citrus PMFs and hydroxylated PMFs to develop as therapeutic agents or dietary supplements is significant (Gao et al., 2018).
Anti-inflammatory and Cardiovascular Effects
Hydroxylated polyphenols, like 5-Hydroxy-7-acetoxy-8-methoxyflavone, are known for their anti-inflammatory effects. These compounds activate antioxidant pathways, inhibit secretions of certain enzymes, and regulate gene expression of pro-inflammatory molecules. The anti-inflammatory action of flavonoids provides potential treatment options for diseases like COVID-19-induced inflammation, inflammatory bowel disease, obstructive pulmonary disorder, arthritis, Alzheimer’s disease, cardiovascular disease, atherosclerosis, and cancer. Understanding these anti-inflammatory actions of flavonoids could lead to better treatment options and improved human health (Al-Khayri et al., 2022).
Safety And Hazards
properties
IUPAC Name |
(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-10(19)23-15-9-13(21)16-12(20)8-14(11-6-4-3-5-7-11)24-18(16)17(15)22-2/h3-9,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRDFENYJDAHOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-7-acetoxy-8-methoxyflavone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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